molecular formula C19H14N4O2S B2578299 (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 372978-59-1

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No.: B2578299
CAS No.: 372978-59-1
M. Wt: 362.41
InChI Key: IHNXJVPTVNLKAZ-RVDMUPIBSA-N
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Description

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with p-toluidine and acrylonitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and dyes. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thiazole groups can participate in binding interactions, while the acrylonitrile moiety may act as a reactive site for further chemical modifications. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
  • (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
  • (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Uniqueness

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is unique due to the specific positioning of the p-tolylamino group, which can influence its reactivity and binding properties. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-13-2-6-16(7-3-13)21-11-15(10-20)19-22-18(12-26-19)14-4-8-17(9-5-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNXJVPTVNLKAZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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